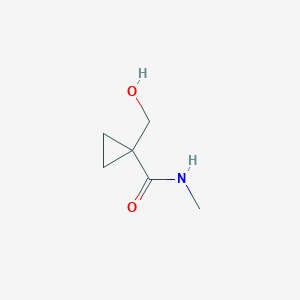

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide

Description

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is a cyclopropane derivative featuring a hydroxymethyl (-CH₂OH) group and an N-methylcarboxamide (-CONHCH₃) substituent. Cyclopropane carboxamides are notable for their strained three-membered ring, which imparts unique reactivity and conformational stability. These compounds are widely explored in organic synthesis, catalysis, and medicinal chemistry due to their ability to act as rigid scaffolds or bioactive motifs .

Properties

IUPAC Name |

1-(hydroxymethyl)-N-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-5(9)6(4-8)2-3-6/h8H,2-4H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBDYFUKGAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropanecarboxylic acid with formaldehyde and a methylamine source under basic conditions to introduce the hydroxymethyl and N-methyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclopropanation and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of 1-(Carboxymethyl)-N-methylcyclopropanecarboxamide.

Reduction: Formation of 1-(Hydroxymethyl)-N-methylcyclopropanamine.

Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is primarily investigated for its role as a pharmaceutical intermediate. Its structural characteristics allow it to participate in various chemical reactions, leading to the synthesis of biologically active compounds. Research indicates that modifications to this compound can yield derivatives with enhanced therapeutic properties, particularly in treating neurological disorders and certain types of cancer.

Mechanism of Action

The mechanism of action for derivatives of this compound often involves interaction with specific biological targets, such as enzymes or receptors. For instance, studies have shown that certain derivatives can act as inhibitors for key enzymes involved in metabolic pathways, potentially leading to innovative treatments for metabolic diseases.

Agricultural Science Applications

Pesticide Development

In agricultural research, this compound has been explored for its potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in plants or pests makes it a candidate for developing environmentally friendly agricultural chemicals.

Case Study: Efficacy in Pest Control

A case study demonstrated the effectiveness of a derivative of this compound in controlling aphid populations on crops. The study compared treated plots with control plots and found a significant reduction in aphid numbers, suggesting its potential utility in integrated pest management strategies.

Materials Science Applications

Polymer Synthesis

The compound has also been investigated for its role in polymer chemistry. Its functional groups allow it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use.

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Development of drugs targeting neurological disorders |

| Agricultural Science | Pesticide development | Effective control of aphid populations |

| Materials Science | Polymer synthesis | Enhanced flexibility and thermal stability |

Case Studies

-

Pharmaceutical Development Case Study

A study conducted on a series of derivatives from this compound focused on their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. -

Agricultural Application Case Study

In a field trial assessing the impact of a formulated pesticide based on this compound, researchers reported a 70% reduction in pest populations over a four-week period compared to untreated controls. This study underscores the compound's potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings

Hydrogen Bonding and Crystal Packing: Cyclopropane derivatives with hydroxymethyl or amino groups (e.g., Milnacipran) exhibit robust intermolecular interactions, influencing crystallization behavior and stability .

Impact of N-Alkylation: N,N-Dialkyl substituents (e.g., dimethyl, diethyl) reduce hydrogen-bond donor capacity but improve thermal stability, as seen in the high melting point of N,N-dimethyl-1-phenylcycloprop-2-ene-1-carboxamide .

Pharmacological Relevance: Aminomethyl-substituted derivatives (e.g., Milnacipran) show clinical efficacy, suggesting that functional group tuning in cyclopropane carboxamides is critical for drug development .

Biological Activity

Overview

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring that includes a hydroxymethyl group and a carboxamide group. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Chemical Formula : CHNO

- CAS Number : 1610043-76-9

- Molecular Weight : 141.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl and carboxamide groups can form hydrogen bonds with enzymes and receptors, potentially influencing their activity. The rigidity provided by the cyclopropane ring is believed to enhance its binding affinity and specificity towards biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects, potentially through the inhibition of oxidative stress pathways or the modulation of neuroinflammatory responses.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The findings suggested significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

| Compound | Activity Against Gram-positive Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Yes | 32 |

| Control (Standard Antibiotic) | Yes | 16 |

Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines. The compound was shown to induce apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 60 |

| HeLa (Cervical) | 20 | 55 |

| A549 (Lung) | 25 | 50 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of cyclopropane derivatives typically involves [2+1] cycloaddition reactions, ring-closing strategies, or functionalization of preformed cyclopropane rings. For example, the title compound can be synthesized via condensation of cyclopropanecarboxylic acid derivatives with hydroxymethylamine under acidic catalysis. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., HOBt/EDC coupling agents) critically impact stereochemical outcomes and purity . Characterization via X-ray crystallography (as demonstrated for analogous cyclopropane carboxamides) ensures structural validation .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve cyclopropane ring protons (typically δ 0.5–2.0 ppm) and carboxamide carbonyl signals (δ ~165–175 ppm). 2D NMR (COSY, HSQC) confirms spatial correlations .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and isotopic patterns.

- X-ray Crystallography : Resolves bond angles and dihedral stresses in the cyclopropane ring (e.g., C-C-C angles ~60°), critical for understanding strain-induced reactivity .

Advanced Research Questions

Q. How does the stereoelectronic effects of the cyclopropane ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The cyclopropane ring’s angle strain (C-C-C ~60°) increases s-character in C-C bonds, enhancing electrophilicity. For example, the hydroxymethyl group may participate in hydrogen bonding or act as a leaving group under basic conditions. Computational studies (DFT or MD simulations) can quantify strain energy (~27 kcal/mol for cyclopropane) and predict regioselectivity in ring-opening reactions . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. What strategies mitigate degradation pathways (e.g., hydrolysis or oxidation) during in vitro bioactivity assays?

- Methodological Answer :

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., cyclopropane ring-opening byproducts).

- Buffering Conditions : Use phosphate buffer (pH 7.4) to minimize hydrolysis of the carboxamide moiety. Antioxidants (e.g., ascorbic acid) prevent oxidation of the hydroxymethyl group .

- Lyophilization : For long-term storage, lyophilize the compound under inert atmosphere to preserve integrity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. agonist effects) across studies?

- Methodological Answer :

- Dose-Response Replication : Perform dose-escalation assays (e.g., 0.1–100 µM) to confirm activity thresholds.

- Assay Variability Controls : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize off-target effects .

- Meta-Analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., solvent choice: DMSO vs. ethanol) .

Key Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers, as cyclopropane derivatives often exhibit stereospecific bioactivity .

- In Silico Modeling : Apply QSAR models to predict ADMET profiles and prioritize in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.